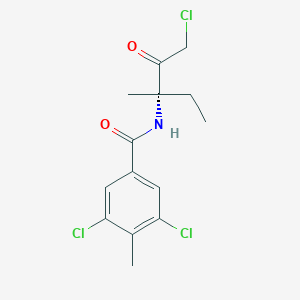

(S)-zoxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-zoxamide is a 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide that is the (S)-enantiomer of zoxamide. It is an enantiomer of a (R)-zoxamide.

Aplicaciones Científicas De Investigación

Enantioselective Bioactivity and Environmental Risk

(S)-Zoxamide, a chiral fungicide, has been studied for its enantioselective bioactivity and potential environmental risk. Research has shown that R-zoxamide is more bioactive and toxic than S-zoxamide, with significant differences in antifungal activity and acute toxicity to specific organisms. The faster degradation of S-zoxamide under aerobic conditions in soils, leading to an enrichment of the high-risk R-enantiomer, raises concerns about environmental impacts (Pan et al., 2020).

Mode of Action and Fungicidal Mechanism

The mode of action of Zoxamide, particularly the S-enantiomer, involves inhibiting the assembly of tubulin into microtubules, which disrupts the microtubule cytoskeleton in oomycete fungi. This mechanism leads to the arrest of nuclear division in fungal pathogens, demonstrating its fungicidal effectiveness (Young & Slawecki, 2001).

Resistance Mechanisms in Pathogens

Studies have identified specific mutations, such as the C239S mutation in the β-tubulin of certain pathogens, which confer resistance to Zoxamide. Understanding these resistance mechanisms is crucial for managing the efficacy of Zoxamide in agricultural applications (Cai et al., 2016).

Proteomic Analysis and Resistance Risk

Proteomic analysis has been used to understand how Phytophthora cactorum responds to Zoxamide exposure. Changes in protein expression related to detoxification, metabolism, and cytoskeleton have been observed, offering insights into potential resistance development and management strategies (Mei et al., 2015).

Biodegradation and Environmental Remediation

Research on the biodegradation of Zoxamide has explored its breakdown by bacterial strains like Escherichia coli and Streptococcus. Understanding the biotransformation of this fungicide is important for developing environmentally friendly eradication strategies for such xenobiotics (Ahmad et al., 2020).

Pesticide Risk Assessment

The risk assessment of Zoxamide as a pesticide has been reviewed, focusing on its use in crops like wine and table grapes, and potatoes. This process includes evaluating reliable endpoints for regulatory risk assessment and identifying any missing or concerning information (Arena et al., 2017).

Environmental Toxicity and Eco-Detoxification

Studies have assessed the environmental toxicity of Zoxamide, including its sorption, degradation, and removal from soils using methods like activated carbon prepared from plant sources. These findings are crucial for understanding the environmental fate of Zoxamide and its impact on ecosystems (Sajid et al., 2021).

Propiedades

Fórmula molecular |

C14H16Cl3NO2 |

|---|---|

Peso molecular |

336.6 g/mol |

Nombre IUPAC |

3,5-dichloro-N-[(3S)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide |

InChI |

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m0/s1 |

Clave InChI |

SOUGWDPPRBKJEX-AWEZNQCLSA-N |

SMILES isomérico |

CC[C@@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |

SMILES canónico |

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |

Origen del producto |

United States |

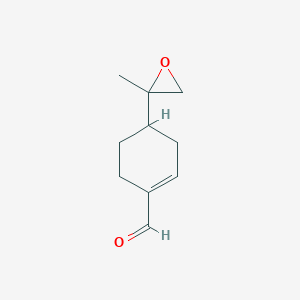

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)